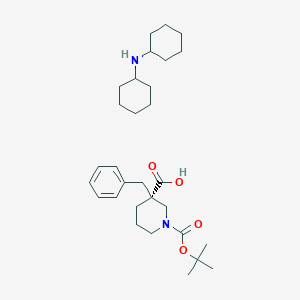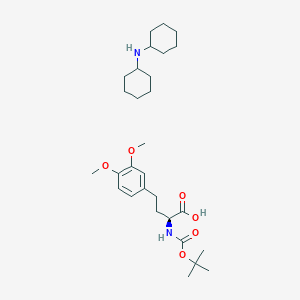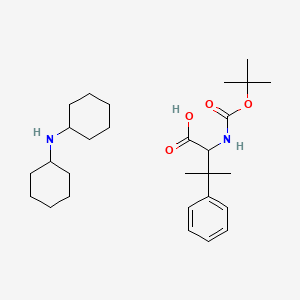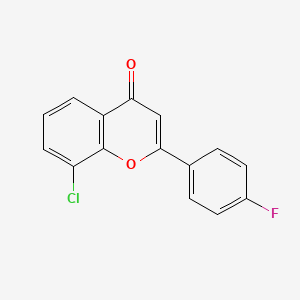
Chloroauric acid hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroauric acid hydrate, also known as hydrogen tetrachloroaurate hydrate, is an inorganic compound with the chemical formula H[AuCl4]·nH2O. It is commonly encountered as a trihydrate or tetrahydrate, both of which are orange-yellow solids. This compound is often handled as a solution, typically obtained by dissolving gold in aqua regia. This compound is a key precursor in the synthesis of various gold compounds and nanoparticles .
作用机制
Target of Action
Hydrogen tetrachloroaurate(III) hydrate, also known as Chloroauric acid, is primarily used in the preparation of gold (Au) nanoparticles . These nanoparticles can interact with various biological targets depending on their size, shape, and surface chemistry.
Mode of Action
The compound forms the planar [AuCl4]− anion, with the oxidation state of gold being +3 . The Au–Cl distances are around 2.28 Å . The interaction of these gold nanoparticles with biological targets can lead to various changes, such as alterations in cellular processes or the generation of reactive oxygen species.
生化分析
Cellular Effects
The effects of Hydrogen Tetrachloroaurate(III) hydrate on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hydrogen Tetrachloroaurate(III) hydrate involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Hydrogen Tetrachloroaurate(III) hydrate may exhibit changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Hydrogen Tetrachloroaurate(III) hydrate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Hydrogen Tetrachloroaurate(III) hydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Hydrogen Tetrachloroaurate(III) hydrate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Chloroauric acid hydrate is primarily prepared by dissolving metallic gold in aqua regia, a mixture of concentrated hydrochloric acid and nitric acid. The reaction produces an orange-yellow solution of chloroauric acid, which can be dried to obtain the solid form. The solid is highly hygroscopic, making accurate yield calculations challenging .
Reaction: [ \text{Au} + 3\text{HCl} + \text{HNO}_3 \rightarrow \text{HAuCl}_4 + \text{NO} + 2\text{H}_2\text{O} ]
Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial applications .
化学反应分析
Chloroauric acid hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold or gold nanoparticles using reducing agents like sodium borohydride or ascorbic acid.
Hydrolysis: Upon treatment with an alkali metal base, chloroauric acid converts to gold(III) hydroxide.
Complex Formation: It forms complexes with various ligands, such as phosphines and amines .
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, ascorbic acid
Bases: Sodium hydroxide, potassium hydroxide
Major Products:
- Metallic gold
- Gold nanoparticles
- Gold(III) hydroxide
科学研究应用
Chloroauric acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing gold nanoparticles, which have applications in catalysis, electronics, and materials science.
Biology: Gold nanoparticles synthesized from this compound are used in biological imaging, drug delivery, and as biosensors.
Medicine: Gold compounds derived from this compound are explored for their potential in cancer therapy and diagnostic applications.
Industry: It is used in the production of high-purity gold for electronic components and as a catalyst in various chemical reactions .
相似化合物的比较
Chloroauric acid hydrate can be compared with other gold compounds such as:
Gold(III) chloride (AuCl3): Similar in its use as a precursor for gold nanoparticles but differs in its chemical structure and reactivity.
Tetrabromoauric acid (H[AuBr4]): Another gold compound used in similar applications but with bromine atoms instead of chlorine.
Gold(III) hydroxide (Au(OH)3): Formed from the hydrolysis of chloroauric acid and used in different catalytic applications .
This compound is unique due to its high solubility in water and other solvents, making it highly versatile for various applications.
属性
IUPAC Name |
trichlorogold;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUDSKPNIBLOO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl[Au](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16961-25-4, 27988-77-8 |
Source


|
| Record name | Tetrachloroauric acid trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen tetrachloroaurate hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














